

Mitigating BIM-23190-induced cell toxicity

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Compound of Interest

Compound Name: BIM-23190

Cat. No.: B3420296

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Technical Support Center: BIM-23190

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell toxicity issues with **BIM-23190**. The following information offers troubleshooting strategies and frequently asked questions to help mitigate unintended cytotoxic effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for **BIM-23190**?

BIM-23190 is a synthetic peptide analog designed to target specific G-protein coupled receptors (GPCRs), primarily showing affinity for somatostatin (SSTR) and dopamine (D2R) receptors. Its intended action is to induce cell cycle arrest and apoptosis in receptor-positive tumor cells.

Q2: We are observing higher-than-expected cytotoxicity in our control cell lines. What could be the cause?

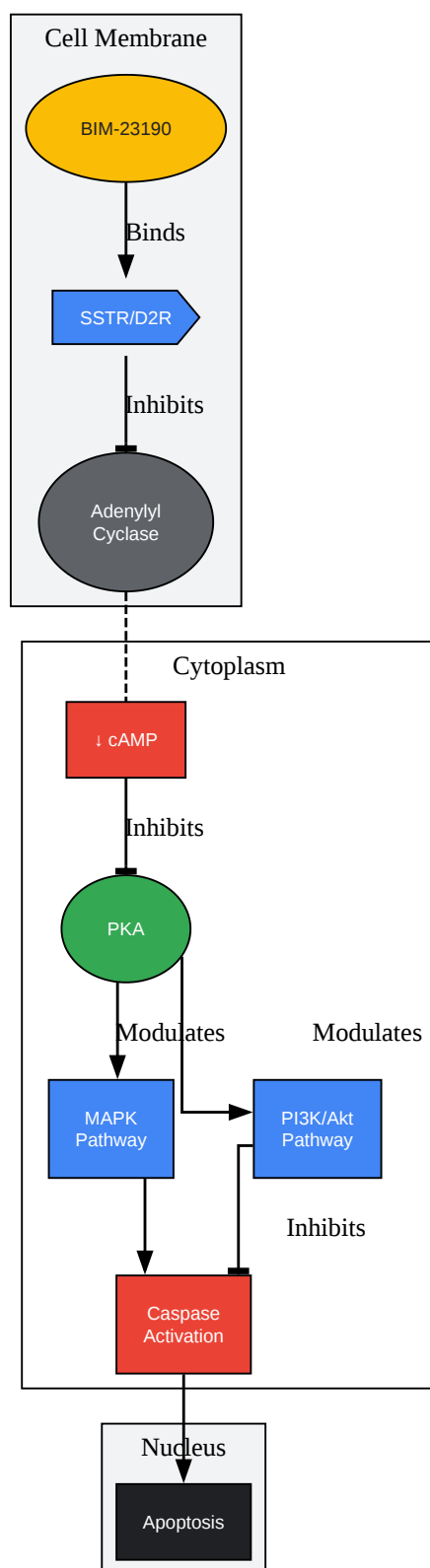
Off-target effects or expression of the target receptor in cell lines thought to be negative can lead to unexpected toxicity. It is also possible that the vehicle used to dissolve **BIM-23190** is contributing to cell death. A vehicle-only control is essential to rule out this possibility.

Q3: Can the cytotoxic effects of **BIM-23190** be reversed?

The reversibility of **BIM-23190**-induced cytotoxicity depends on the duration of exposure and the concentration used. Short-term exposure to low concentrations may be reversible by washing out the compound. However, prolonged exposure that initiates the apoptotic cascade is generally irreversible.

Q4: What are the known downstream signaling pathways activated by **BIM-23190**?

BIM-23190 binding to SSTR/D2R typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This can, in turn, modulate the MAPK and PI3K/Akt pathways, ultimately leading to the activation of pro-apoptotic proteins like caspases.





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